Cas no 1627196-89-7 (trans-4-fluorotetrahydrofuran-3-amine)

trans-4-fluorotetrahydrofuran-3-amine 化学的及び物理的性質
名前と識別子
-
- TRANS-4-FLUOROOXOLAN-3-AMINE
- (3R,4S)-4-FLUOROOXOLAN-3-AMINE
- trans-4-fluorotetrahydrofuran-3-amine
-
- インチ: 1S/C4H8FNO/c5-3-1-7-2-4(3)6/h3-4H,1-2,6H2/t3-,4-/m1/s1
- InChIKey: QEFNMXYQEIJFEA-QWWZWVQMSA-N
- ほほえんだ: O1C[C@@H](F)[C@H](N)C1
trans-4-fluorotetrahydrofuran-3-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ2477-5G |
trans-4-fluorotetrahydrofuran-3-amine |
1627196-89-7 | 95% | 5g |
¥ 23,047.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ2477-250MG |
trans-4-fluorotetrahydrofuran-3-amine |
1627196-89-7 | 95% | 250MG |
¥ 3,075.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ2477-1G |
trans-4-fluorotetrahydrofuran-3-amine |
1627196-89-7 | 95% | 1g |
¥ 7,682.00 | 2023-04-14 | |
Ambeed | A459166-1g |
trans-4-Fluorotetrahydrofuran-3-amine |
1627196-89-7 | 98% | 1g |
$1151.0 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ2477-500.0mg |
trans-4-fluorotetrahydrofuran-3-amine |
1627196-89-7 | 95% | 500.0mg |
¥5121.0000 | 2024-07-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ2477-100.0mg |
trans-4-fluorotetrahydrofuran-3-amine |
1627196-89-7 | 95% | 100.0mg |
¥1920.0000 | 2024-07-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ2477-1.0g |
trans-4-fluorotetrahydrofuran-3-amine |
1627196-89-7 | 95% | 1.0g |
¥7682.0000 | 2024-07-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ2477-500MG |
trans-4-fluorotetrahydrofuran-3-amine |
1627196-89-7 | 95% | 500MG |
¥ 5,121.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ2477-100MG |
trans-4-fluorotetrahydrofuran-3-amine |
1627196-89-7 | 95% | 100MG |
¥ 1,920.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ2477-1g |
trans-4-fluorotetrahydrofuran-3-amine |
1627196-89-7 | 95% | 1g |
¥7682.0 | 2024-04-23 |
trans-4-fluorotetrahydrofuran-3-amine 関連文献
-
Kun Qin,Zhikang Wang,Dekui Shen,Chunfei Wu RSC Adv., 2021,11, 37851-37865
-
Jiawei He,Hongqin Yang,Shanshan Li,Kailin Xu,Qing Wang,Yanmei Huang,Hui Li RSC Adv., 2016,6, 61119-61128
-
Amos Markus,Aviad Slotky,Nairouz Farah Nanoscale, 2020,12, 18918-18930
-
Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
-
Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
-
Weiwei Rong,Zheng Sun,Qing Li,Ran Liu,Taozhen Zhang,Tianyang Wang,Wenling Yang,Zhe Li,Kaishun Bi Anal. Methods, 2016,8, 2176-2184
Related Articles
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
trans-4-fluorotetrahydrofuran-3-amineに関する追加情報
Recent Advances in the Application of trans-4-Fluorotetrahydrofuran-3-amine (CAS: 1627196-89-7) in Medicinal Chemistry
trans-4-Fluorotetrahydrofuran-3-amine (CAS: 1627196-89-7) has emerged as a versatile building block in medicinal chemistry, particularly in the development of novel bioactive molecules. Recent studies have highlighted its potential as a key structural motif in drug discovery, owing to its unique physicochemical properties and ability to modulate biological targets. This research brief synthesizes the latest findings on this compound, focusing on its synthetic applications, pharmacological relevance, and recent breakthroughs in its utilization.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's effectiveness as a chiral amine synthon in the asymmetric synthesis of protease inhibitors. The researchers utilized 1627196-89-7 as a core scaffold to develop potent inhibitors of viral proteases, achieving significant improvements in both binding affinity and metabolic stability compared to previous generations of inhibitors. The fluorinated tetrahydrofuran ring was found to confer enhanced membrane permeability while maintaining favorable solubility profiles.
In the field of CNS drug development, trans-4-fluorotetrahydrofuran-3-amine has shown particular promise. A recent Nature Communications paper (2024) reported its incorporation into novel dopamine receptor modulators, where the fluorine atom's strategic positioning enabled precise control over receptor subtype selectivity. The study revealed that derivatives containing this moiety exhibited improved blood-brain barrier penetration and reduced off-target effects compared to traditional aromatic amine-based compounds.
The synthetic accessibility of 1627196-89-7 has been significantly improved through recent methodological advances. A 2024 Organic Letters publication described an efficient enantioselective route to this building block using asymmetric hydrogenation of fluorinated enamines, achieving >99% ee and 85% overall yield. This development has important implications for scaling up production of pharmaceutical intermediates containing this structural motif.
From a safety and ADME perspective, recent preclinical studies have demonstrated favorable toxicological profiles for drug candidates incorporating trans-4-fluorotetrahydrofuran-3-amine. The compound's metabolic stability, particularly resistance to oxidative deamination, has been attributed to the electron-withdrawing effect of the fluorine atom combined with the conformational constraints imposed by the tetrahydrofuran ring.
Looking forward, the unique properties of 1627196-89-7 position it as a valuable tool in addressing current challenges in drug discovery, including the need for sp3-rich scaffolds with improved three-dimensionality. Several pharmaceutical companies have included derivatives of this compound in their preclinical pipelines, particularly for targets requiring precise spatial orientation of pharmacophores. Ongoing research is exploring its application in PROTACs and other emerging therapeutic modalities.
1627196-89-7 (trans-4-fluorotetrahydrofuran-3-amine) 関連製品
- 1804501-83-4(4-Aminomethyl-2-chloro-5-cyanobenzoic acid)
- 210835-70-4(N,N-Dinitroso-p-phenylenediamine-N,N-diacetic Acid Dimethyl Ester)
- 1396808-54-0(2-(1,3-benzothiazol-2-ylsulfanyl)-1-{7,7-dimethyl-6,8-dioxa-2-azaspiro3.5nonan-2-yl}ethan-1-one)
- 13893-39-5(2-Decenal, 2-hexyl-)
- 77263-06-0(Erythrabyssin II)
- 2172156-76-0(4-(chloromethyl)-5-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole)
- 2137998-32-2(3-(4-Bromothiophen-3-yl)-5-ethyl-1,2-oxazole-4-carboxylic acid)
- 1350323-81-7(4-bromo-5-chloro-1-methyl-1H-pyrazole)
- 2229651-14-1(4-(2-fluoro-6-methylphenyl)but-3-en-2-amine)
- 2171593-93-2(2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,2,5-oxadiazol-3-ylformamido}-5-methylhexanoic acid)
